![molecular formula C13H13BrN2 B1525232 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine CAS No. 1220017-89-9](/img/structure/B1525232.png)
5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine
Overview
Description
5-Bromo-4-methyl-N-nitropyridin-2-amine is a heterocyclic compound used as a pharmaceutical intermediate . It has the molecular formula C6H6BrN3O2 .
Molecular Structure Analysis
The molecular weight of 5-Bromo-4-methyl-N-nitropyridin-2-amine is 232.03, and its exact mass is 230.96400 . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 1 rotatable bond .Physical And Chemical Properties Analysis
5-Bromo-4-methyl-N-nitropyridin-2-amine has a density of 1.773, a melting point of 162 ºC, a boiling point of 332.4ºC at 760 mmHg, and a flash point of 154.8ºC . Its refractive index is 1.652 .Scientific Research Applications
Synthesis of Pyridine Derivatives
- A study on the synthesis of novel pyridine derivatives using 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine demonstrated its application in creating new compounds through Suzuki cross-coupling reactions. These pyridine derivatives showed potential as chiral dopants for liquid crystals and had various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Antiviral Activity Studies
- Research involving 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine, revealed antiviral activities against retroviruses. Some derivatives inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Inhibition of Carbon Steel Corrosion
- A study explored the efficiency of novel Schiff bases, including 5-Bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, in inhibiting carbon steel corrosion in acidic chloride-containing media. The research demonstrated the potential use of these compounds as corrosion inhibitors (El-Lateef et al., 2015).
Antimicrobial Properties
- Investigations into the antibacterial properties of nickel(II) complexes with new acylhydrazone derivatives, including 5-Bromo-2-hydroxyphenyl-(methyl)methylene-4-hydroxybenzohydrazide, showed effectiveness against various bacteria such as E. coli and S. aureus. This suggests the potential application of these compounds in antimicrobial treatments (Yu-jie, 2011).
Spectroscopic and Optical Studies
- Research on the spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine included density functional theory studies and evaluations of its antimicrobial activities. This work highlights its application in the field of molecular spectroscopy and potential medical uses (Vural & Kara, 2017).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methyl-N-(4-methylphenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-3-5-11(6-4-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAKULGBLXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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